Enhanced Potency at the Glyceryl Ester Receptor
PGF2α‑G (2‑glyceryl‑PGF2α) is the most potent PGF2α‑derived glyceryl ester for inducing calcium mobilization in RAW264.7 macrophages, with an EC50 of 0.32 ± 0.05 pM. This represents an 11.6‑fold higher potency than the serinol amide analog PTD18 (EC50 = 3.7 ± 1.1 pM), which differs only in the linker type (amide vs. ester) while retaining hydroxyl groups at positions 1 and 3 [1]. PGF2α‑G also outperforms the 2,3‑dihydroxy amide analog PTD15 (EC50 = 0.42 ± 0.12 pM, 1.3‑fold difference) and the thioester analog PTD53 (EC50 = 1.5 ± 1.1 pM, 4.7‑fold difference).
| Evidence Dimension | EC50 for intracellular calcium mobilization (fold increase over vehicle: 1.5–2.5) |
|---|---|
| Target Compound Data | PGF2α‑G: EC50 = 0.32 ± 0.05 pM in RAW264.7 cells |
| Comparator Or Baseline | PTD18 (PGF2α serinol amide, 1,3‑OH): EC50 = 3.7 ± 1.1 pM; PTD15 (amide, 2,3‑OH): 0.42 ± 0.12 pM; PTD53 (thioester, 2,3‑OH): 1.5 ± 1.1 pM |
| Quantified Difference | 11.6‑fold more potent than PTD18; 1.3‑fold more potent than PTD15; 4.7‑fold more potent than PTD53 |
| Conditions | RAW264.7 murine macrophage-like cell line; Fluo‑4 AM calcium indicator; concentration‑response curves analyzed by sigmoidal dose‑response fitting in GraphPad Prism |
Why This Matters
For researchers studying endocannabinoid‑derived prostaglandin signaling, PGF2α‑G provides the highest assay sensitivity among commercially available PGF2α glyceryl ester forms, enabling detection of receptor responses at sub‑picomolar concentrations where serinol amide analogs may fail to elicit a signal.
- [1] Richie‑Jannetta R, Nirodi CS, Crews BC, Woodward DF, Wang JW, Duff PT, Marnett LJ. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells. Prostaglandins Other Lipid Mediat. 2010;92(1‑4):19‑24. Table 1. doi:10.1016/j.prostaglandins.2010.01.003 View Source
